molecular formula C19H21N3O2 B7037116 (2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone

(2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone

Cat. No.: B7037116
M. Wt: 323.4 g/mol
InChI Key: AUNBTSROJWDNNC-UHFFFAOYSA-N
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Description

(2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone is a complex organic compound that features a unique combination of pyridine and pyrrolopyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Pyrrolopyridine Moiety: The pyrrolopyridine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a pyridine derivative and an amine.

    Coupling of the Two Moieties: The final step involves coupling the pyridine and pyrrolopyridine moieties through a suitable linker, such as a methanone group, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Chemical Biology: It serves as a tool compound in chemical biology to study the interactions of small molecules with biological targets.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of (2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl-methanone: A simpler analog that lacks the pyrrolopyridine moiety.

    Pyrrolopyridine derivatives: Compounds that share the pyrrolopyridine core but differ in their substituents.

Uniqueness

(2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone is unique due to its combination of pyridine and pyrrolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-19(22-11-8-14-6-9-20-13-17(14)22)15-7-10-21-18(12-15)24-16-4-2-1-3-5-16/h6-7,9-10,12-13,16H,1-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNBTSROJWDNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=CC(=C2)C(=O)N3CCC4=C3C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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